3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S2/c1-3-16-8-12(14-9(16)2)22(18,19)17-5-4-10(7-17)20-11-6-13-21-15-11/h6,8,10H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVFTSQJUUGDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the imidazole and pyrrolidine intermediates. The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis or the Wallach synthesis, which involve the cyclization of appropriate precursors under controlled conditions . The pyrrolidine ring is often prepared through the reduction of pyrrole derivatives or via cyclization reactions involving amines and aldehydes.
The final step involves the coupling of the imidazole and pyrrolidine intermediates with the thiadiazole moiety. This is usually achieved through nucleophilic substitution reactions, where the sulfonyl group of the imidazole reacts with the thiadiazole under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and improved safety when handling reactive intermediates . These methods are particularly useful for scaling up the production of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity . The thiadiazole moiety may contribute to the compound’s overall stability and reactivity, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another imidazole-based compound with different functional groups and applications.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole: A similar compound with a different substitution pattern on the imidazole ring.
Uniqueness
3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is unique due to its combination of an imidazole ring, a pyrrolidine ring, and a thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound consists of a thiadiazole core linked to a pyrrolidine moiety and an imidazole sulfonamide group. The structural formula can be represented as:
This structure is significant as it combines multiple pharmacophores that may contribute to its bioactivity.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, compounds containing a thiadiazole ring have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the structure enhances this activity by improving interactions with cellular targets.
Table 1: Antitumor Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | Jurkat | 1.98 ± 1.22 | Inhibits Bcl-2 |
These findings suggest that the compound may exhibit similar antitumor properties due to its structural similarities with known active derivatives.
2. Anticonvulsant Activity
Thiadiazole derivatives have also been evaluated for their anticonvulsant properties. A study indicated that certain analogs displayed significant protection against seizures in animal models, likely through modulation of neurotransmitter systems.
Case Study: Anticonvulsant Efficacy
A specific derivative, structurally related to our compound, demonstrated a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating enhanced efficacy in seizure models.
3. Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazoles has been documented in various studies. Compounds similar to our target have shown effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of pro-inflammatory cytokines and pathways.
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Model | Activity Level |
|---|---|---|
| Compound C | Carrageenan-induced paw edema | Significant reduction |
| Compound D | LPS-stimulated macrophages | Inhibition of TNF-alpha |
The biological activity of 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is hypothesized to stem from several mechanisms:
- Protein Interaction : The compound may interact with key proteins involved in cell signaling and apoptosis.
- Enzyme Inhibition : It could inhibit enzymes that play critical roles in inflammatory processes and tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
